molecular formula C19H21NO B11724895 2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11724895
M. Wt: 279.4 g/mol
InChI Key: GWTFQBDFGBSFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound with a complex structure that includes a cyclohexylmethylidene group attached to a tetrahydrocarbazol-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of cyclohexanone with a suitable carbazole derivative under specific reaction conditions. The process may include:

    Condensation Reaction: Cyclohexanone is reacted with a carbazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrocarbazol-1-one core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethylidene)-1,2,3,4-tetrahydronaphthalen-1-one
  • 2-(Cyclohexylmethylidene)-3,4-dihydro-1(2H)-naphthalenone

Uniqueness

2-(Cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C19H21NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h4-5,8-9,12-13,20H,1-3,6-7,10-11H2

InChI Key

GWTFQBDFGBSFMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.